molecular formula C8H5BrF2N2O B15292423 4-bromo-6-(difluoromethoxy)-1H-benzimidazole

4-bromo-6-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B15292423
M. Wt: 263.04 g/mol
InChI Key: FWVFEKSIOYPOFB-UHFFFAOYSA-N
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Description

4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:

    Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products:

    Substitution: Amino or thio-substituted benzimidazoles.

    Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.

    Coupling: Complex biaryl or heteroaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5BrF2N2O

Molecular Weight

263.04 g/mol

IUPAC Name

4-bromo-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13)

InChI Key

FWVFEKSIOYPOFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)OC(F)F

Origin of Product

United States

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